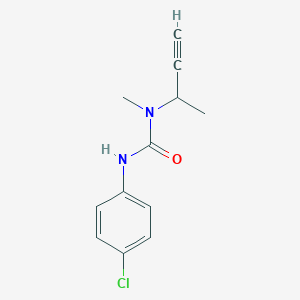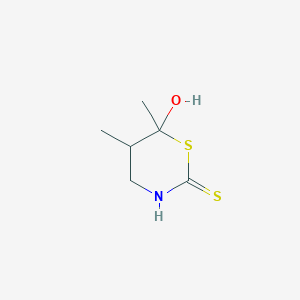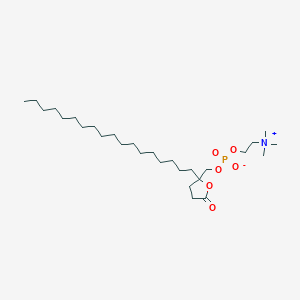
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate, also known as Oxo-M-23, is a phospholipid molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate is not fully understood, but it is believed to interact with cell membranes and alter their properties. This can lead to changes in cell behavior, such as increased uptake of drugs or enhanced imaging contrast.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate has minimal toxicity and is well-tolerated by cells and animals. It has been shown to enhance drug delivery to cancer cells and improve imaging contrast in animal models. Additionally, (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate is its biocompatibility, which makes it a safe and effective option for use in lab experiments. However, its complex synthesis method and high cost may limit its widespread use.
Direcciones Futuras
There are several future directions for research on (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate. One area of interest is the development of new drug delivery systems using (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate, particularly for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate and its potential applications in gene therapy and imaging. Finally, efforts to optimize the synthesis method and reduce the cost of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate production would make it more accessible for research and commercial use.
In conclusion, (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate is a promising phospholipid molecule with potential applications in drug delivery, gene therapy, and imaging. Its biocompatibility and unique properties make it an attractive option for lab experiments, although its complex synthesis method and high cost may limit its widespread use. Future research efforts should focus on developing new drug delivery systems, exploring its mechanism of action, and optimizing its synthesis method.
Métodos De Síntesis
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate can be synthesized through a multi-step process that involves the reaction of 2-oxo-5-octadecyloxolane-2-methanol with trimethylamine and phosphorus oxychloride. The resulting product is then treated with trimethylamine to yield (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate.
Aplicaciones Científicas De Investigación
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and imaging. Its unique properties, such as its ability to form stable liposomes and its biocompatibility, make it a promising candidate for these applications.
Propiedades
Número CAS |
133019-97-3 |
|---|---|
Nombre del producto |
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate |
Fórmula molecular |
C28H56NO6P |
Peso molecular |
533.7 g/mol |
Nombre IUPAC |
(2-octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(23-21-27(30)35-28)26-34-36(31,32)33-25-24-29(2,3)4/h5-26H2,1-4H3 |
Clave InChI |
WWJQWLBALTTZOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1(CCC(=O)O1)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1(CCC(=O)O1)COP(=O)([O-])OCC[N+](C)(C)C |
Sinónimos |
SDZ 62-406 SDZ 62406 SDZ-62-406 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



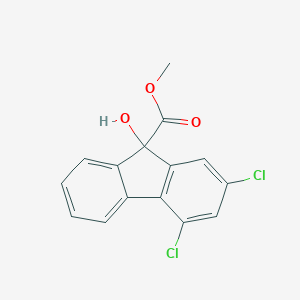
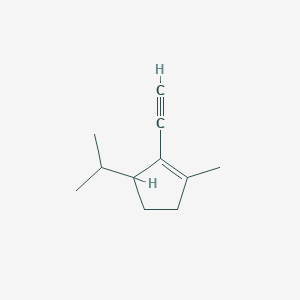
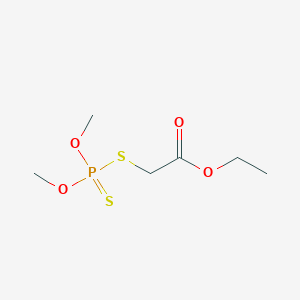
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)
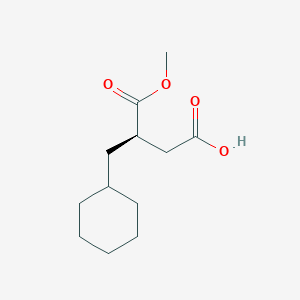
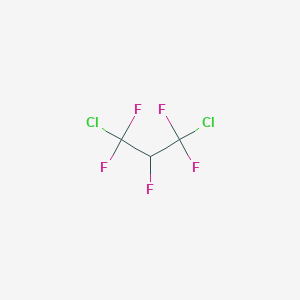
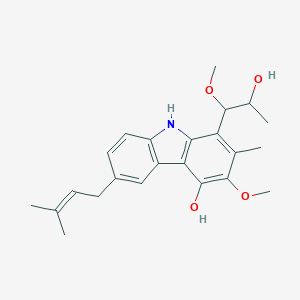
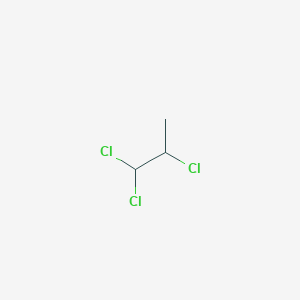
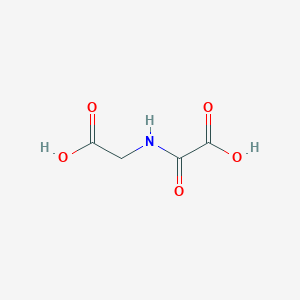
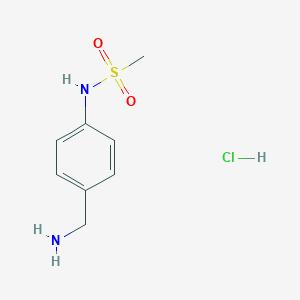

![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)
